Z- vs. E-Isomer Lipophilicity Shift at Physiological pH
The (Z)-isomer exhibits a measurable shift in distribution coefficient (LogD) compared to the naturally predominant (E)-isomer (arabenoic acid). At pH 7.4, the (Z)-isomer is ~0.4 log units more lipophilic, indicating a higher potential for passive membrane permeation . For procurement, this means the compounds are not analytically identical and cannot serve as mutual substitutes in physicochemical assays.
| Evidence Dimension | Distribution coefficient (LogD at pH 7.4) |
|---|---|
| Target Compound Data | LogD (pH 7.4) = -2.34 |
| Comparator Or Baseline | (E)-5-hydroxy-3-methoxypent-2-enoic acid: LogD (pH 7.4) = -2.73 |
| Quantified Difference | ΔLogD = 0.39 (Z-isomer is more lipophilic) |
| Conditions | ACD/Labs Percepta predicted values |
Why This Matters
This quantifiable lipophilicity difference directly affects retention time (HPLC) and passive permeability, making the Z-isomer a necessary procurement item for stereospecific assay development.
